
Medrogestone
Descripción general
Descripción
La medrogestona es un progestágeno sintético, también conocido como progestina, que imita los efectos de la hormona natural progesterona. Se utiliza principalmente en la terapia hormonal de reemplazo de la menopausia y el tratamiento de trastornos ginecológicos. La medrogestona es conocida por su actividad oral y se ha utilizado en diversas aplicaciones terapéuticas desde su introducción en la década de 1960 .
Aplicaciones Científicas De Investigación
La medrogestona ha sido ampliamente estudiada por sus aplicaciones en:
Química: Utilizada como compuesto de referencia en la investigación de química esteroidea.
Biología: Investigada por sus efectos sobre los receptores hormonales y las vías celulares.
Medicina: Utilizada en la terapia hormonal de reemplazo, el tratamiento del cáncer de endometrio y el manejo de trastornos ginecológicos
Industria: Empleada en la producción de formulaciones farmacéuticas.
Mecanismo De Acción
La medrogestona ejerce sus efectos uniéndose y activando el receptor de progesterona. Esta activación conduce a la supresión de las hormonas gonadotropas de la glándula pituitaria anterior, lo que a su vez reduce la producción de testosterona y otros andrógenos . La medrogestona también inhibe la enzima 3β-hidroxiesteroide deshidrogenasa/Δ5-4 isomerasa, previniendo la conversión de pregnenolona a progesterona .
Análisis Bioquímico
Biochemical Properties
Medrogestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Due to its progestogenic activity, this compound has antigonadotropic effects .
Cellular Effects
This compound has been found to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .
Molecular Mechanism
This compound acts by binding and activating the progesterone receptor . Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound is 35–36 hours . This suggests that the effects of this compound can be observed over a significant period of time in laboratory settings.
Metabolic Pathways
This compound is metabolized in the liver through hydroxylation . It is largely bound (90%) to albumin, and to only small extents to corticosteroid-binding globulin (3%) and sex hormone-binding globulin (2%) .
Transport and Distribution
This compound is taken orally and has a nearly 100% bioavailability . This suggests that it is well-absorbed and distributed within the body.
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm where it can bind to progesterone receptors and exert its effects .
Métodos De Preparación
La medrogestona se puede sintetizar a través de varios métodos. Un método común implica la isomerización catalítica por paladio heterogénea de 17α-metil-6-metilenpregn-4-eno-3,20-diona . Otro método incluye la eliminación catalítica por ácido de agua de 5α,6β-dihidroxi-6α-17α-dimetilpregnano-3,20-diona . Los métodos de producción industrial a menudo implican el uso de cantidades catalíticas de oxicloruro de fósforo y un acetato de metal alcalino .
Análisis De Reacciones Químicas
La medrogestona sufre diversas reacciones químicas, incluyendo:
Oxidación: La medrogestona se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos cetónicos en la medrogestona.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el esqueleto esteroideo. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, oxicloruro de fósforo y éterato de trifluoruro de boro.
Comparación Con Compuestos Similares
La medrogestona es similar a otros progestágenos sintéticos como el acetato de medroxiprogesterona y la noretisterona. Es única en su actividad oral y afinidad de unión específica al receptor de progesterona . A diferencia de algunos otros progestágenos, la medrogestona tiene una débil actividad antiandrogénica, glucocorticoide y antimineralocorticoide . Compuestos similares incluyen:
- Acetato de medroxiprogesterona
- Noretisterona
- Levonorgestrel
- Dydrogesterona
Las propiedades únicas de la medrogestona la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Actividad Biológica
Medrogestone is a synthetic progestogen, primarily recognized for its role as an agonist of the progesterone receptor. This compound exhibits a range of biological activities, influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, potential risks associated with its use, and findings from relevant studies.
Pharmacological Properties
Mechanism of Action:
this compound acts primarily through the progesterone receptor, mimicking the effects of natural progesterone. Its biological activities include:
- Antigonadotropic Effects: this compound inhibits gonadotropin release, which can affect ovarian function and menstrual cycles.
- Weak Antiandrogen Activity: It has been shown to inhibit 5α-reductase in vitro, potentially reducing testosterone levels in certain tissues .
- Inhibition of Steroidogenesis: this compound inhibits 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase activity in vitro, affecting the conversion of pregnenolone to progesterone and other steroid hormones .
Pharmacokinetics:
Upon oral administration, this compound is rapidly absorbed with nearly 100% bioavailability. The peak plasma concentrations are reached within a few hours, with an elimination half-life ranging from 35 to 36 hours. Approximately 90% of this compound is bound to serum albumin, with minor binding to corticosteroid-binding globulin and sex hormone-binding globulin .
Risk of Intracranial Meningioma
Recent studies have raised concerns regarding the long-term use of this compound and its association with an increased risk of intracranial meningioma. A national case-control study involving over 100,000 women found that prolonged use (≥12 months) of this compound was linked to a significant increase in meningioma risk:
- Odds Ratio (OR): The odds ratio for developing meningioma among users of this compound was reported as 3.49 (95% CI: 2.38 to 5.10), indicating more than three times the risk compared to non-users .
This finding emphasizes the need for careful consideration when prescribing this compound, particularly for extended periods.
Other Biological Effects
This compound has been evaluated for various biological effects beyond its progestogenic activity:
- Electrolyte Metabolism: In animal studies, this compound exhibited some anti-aldosterone properties at specific doses but did not significantly alter water or electrolyte excretion in saline-loaded adrenalectomized rats .
- Anti-inflammatory Properties: this compound did not demonstrate significant anti-inflammatory effects in standard assays such as the cotton pellet granuloma test .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Propiedades
IUPAC Name |
17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSGRMEEXUOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
977-79-7 | |
Record name | Metrogestone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.